molecular formula C14H22N4 B1675586 Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)- CAS No. 98524-57-3

Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-

Cat. No.: B1675586
CAS No.: 98524-57-3
M. Wt: 246.35 g/mol
InChI Key: TUFADSGTJUOBEH-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinelorane is a chemical compound known for its role as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors . It has been studied extensively for its effects on the central nervous system and its potential therapeutic applications in various neurological and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinelorane involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a pyridine derivative with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of quinelorane follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Quinelorane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces amine derivatives .

Scientific Research Applications

Structural Characteristics

The compound features a fused pyridoquinazoline structure characterized by a bicyclic arrangement of a pyridine and a quinazoline moiety. The octahydro structure indicates saturation with multiple hydrogen atoms, enhancing its stability and potential biological activity. The presence of a propyl group at the 6-position contributes to its structural diversity and may influence its interaction with biological targets.

Anticancer Activity

Pyrido(2,3-g)quinazolin-2-amine has shown promise as a potential anticancer agent due to its ability to inhibit key proteins involved in drug resistance. Notably, it has been studied for its inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are implicated in multidrug resistance in cancer therapy .

Case Study: Inhibition of Kinases
Research indicates that derivatives of pyrido(2,3-g)quinazolin-2-amine can exhibit significant inhibitory effects on various kinases associated with cancer progression. For instance, studies have demonstrated that these compounds can effectively inhibit the activity of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often aberrantly expressed in tumors .

Multi-targeting Agents for Alzheimer's Disease

Recent investigations have explored the use of pyrido(2,3-g)quinazolin-2-amine derivatives as multi-targeting agents aimed at treating Alzheimer's disease. These compounds have demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase while also exhibiting iron-chelating properties . Such multi-faceted mechanisms are crucial for developing effective treatments for complex neurodegenerative diseases.

The biological activities of pyrido(2,3-g)quinazolin-2-amine can be summarized as follows:

Activity Mechanism Reference
AnticancerInhibition of BCRP and P-gp
PI3K InhibitionTargeting aberrant signaling pathways
Anti-AlzheimerDual cholinesterase inhibition and iron chelation
AntimicrobialPotential activity against bacterial strains

Synthesis and Reactivity

The synthesis of pyrido(2,3-g)quinazolin-2-amine typically involves various methodologies that may include reactions catalyzed by transition metals such as copper or palladium. These reactions often utilize bases like sodium acetate or solvents like dimethyl sulfoxide (DMSO). The compound's unique structural features allow it to interact favorably with target proteins through hydrogen bonding with amino acid residues.

Mechanism of Action

Quinelorane exerts its effects by binding to and activating dopamine D2 and D3 receptors. This activation leads to a series of intracellular events, including the inhibition of adenylate cyclase activity, which reduces the levels of cyclic adenosine monophosphate (cAMP). This, in turn, affects various downstream signaling pathways involved in neurotransmission and neuronal activity .

Comparison with Similar Compounds

Uniqueness of Quinelorane: Quinelorane is unique in its high selectivity and potency for the D2 and D3 receptors, making it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure also allows for specific interactions with these receptors, differentiating it from other similar compounds .

Biological Activity

Pyrido(2,3-g)quinazolin-2-amine, specifically the compound with the octahydro and propyl substitutions, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, mechanisms of action, and various biological evaluations.

Structural Characteristics

The compound features a fused pyridoquinazoline structure , which is characterized by:

  • Bicyclic arrangement : Comprising both pyridine and quinazoline moieties.
  • Saturation : The octahydro structure indicates multiple hydrogen atoms contributing to stability.
  • Substitution : A propyl group at the 6-position enhances structural diversity, potentially affecting its biological interactions.

Research indicates that pyrido(2,3-g)quinazolin-2-amine and its derivatives may function primarily as inhibitors of various kinases and transport proteins. Notably:

  • Inhibition of Multidrug Resistance Proteins : It has shown significant inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both implicated in multidrug resistance in cancer therapy.
  • Interaction with Amino Acids : The compound can form hydrogen bonds with specific amino acid residues in target proteins, enhancing its binding affinity.

Anticancer Activity

A series of studies have evaluated the anticancer potential of pyrido(2,3-g)quinazolin-2-amine. Key findings include:

  • Cell Viability Assays : In vitro tests demonstrated varying degrees of cytotoxicity against several cancer cell lines. For example:
    CompoundCell LineIC50 (µM)
    Pyrido(2,3-g)quinazolin-2-amineMDA-MB2319.4
    Pyrido(3,4-g)quinazolineHCT1161.3
    Pyrido(4,3-h)quinazolineU-2 OS3.3

These results indicate that structural modifications at the 6-position significantly affect potency against specific cancer types .

Kinase Inhibition

The compound has been tested against several kinases with notable results:

  • CLK1 and DYRK1A Inhibition : Compounds derived from pyrido(2,3-g)quinazolin-2-amine exhibited up to 98% inhibition against these kinases .

Toxicity Studies

While evaluating its therapeutic potential, toxicity profiles were also assessed. Some derivatives showed high toxicity levels across different cell lines, indicating a need for careful optimization to enhance selectivity for cancer cells while minimizing effects on normal cells .

Case Studies

  • Zeinyeh et al. (2016) : Investigated pyrido[3,4-g]quinazolines as kinase inhibitors and reported significant inhibition rates against multiple kinases including CDK5 and GSK3α/β. Their findings highlighted the importance of structural modifications in enhancing selectivity and potency .
  • Kraege et al. (2016) : Focused on quinazoline-chalcone derivatives where they identified a compound with a maximum inhibition of 76% compared to standard treatments, showcasing the potential of pyridoquinazolines in combination therapies .

Q & A

Q. What are the common synthetic strategies for Pyrido(2,3-g)quinazolin-2-amine derivatives?

Basic Research Focus
Synthesis typically involves cycloaddition reactions or functionalization of preconstructed heterocyclic scaffolds. For example:

  • Cyclization of diaminoquinoline intermediates with carbonyl-containing reagents (e.g., 2-oxo-2-phenylacetic acid) yields pyrido[2,3-g]quinoxalinones, with occasional formation of imidazo[4,5-g]quinolines as side products .
  • Ring-closing strategies using acetic acid or propanol-2 as solvents under nitrogen atmosphere, followed by purification via recrystallization (methanol or DMF) .
    Key Considerations : Solvent choice (e.g., glacial acetic acid vs. propanol-2 with acid catalysts) impacts reaction efficiency and byproduct formation.

Q. How is cytotoxicity assessed for this compound class, and what experimental models are recommended?

Basic Research Focus

  • MT-4 cell line assays are standard for evaluating antiproliferative activity. Compounds are tested at sub-micromolar concentrations, with IC₅₀ values compared to reference drugs like docetaxel .
  • MTT assays quantify cell viability via mitochondrial reduction of tetrazolium dyes, ensuring reproducibility across replicates .

Advanced Research Focus

  • Substituent Effects : Introducing propyl or cyclohexyl groups at position 6 enhances antiviral/antitumor activity, while isopropyl groups reduce cytotoxicity .
  • Heterocyclic Modifications : Thiophene or phenyl rings at position 2 improve binding affinity to viral or tumor targets .
    Methodology :
    • Systematic substitution at positions 2, 3, and 2.
    • In vitro screening using orthogonal assays (e.g., antiviral + cytotoxicity panels).
    • Computational docking to predict interactions with targets like DNA topoisomerases .

Q. How can contradictory cytotoxicity data across studies be resolved?

Advanced Research Focus
Contradictions may arise from:

  • Cell Line Variability : MT-4 (lymphoblastoid) vs. solid tumor models (e.g., HeLa) often show divergent responses.
  • Assay Conditions : Differences in incubation time (24–72 hours) or serum concentration in media .
    Resolution Strategies :
  • Orthogonal assays (e.g., apoptosis markers, ROS detection) to confirm mechanisms.
  • Meta-analysis of substituent effects across published analogs (e.g., pyrido[2,3-d]pyrimidinones vs. imidazo[4,5-g]quinazolines) .

Q. What analytical techniques are critical for confirming structural purity and stereochemistry?

Advanced Research Focus

  • 1H NMR : Assigns proton environments (e.g., trans-configuration at 5aS confirmed by coupling constants, J = 3.5–7.9 Hz) .
  • LC-MS : Validates molecular weight (e.g., m/z = 321 [M+1] for isopropyl derivatives) and detects trace impurities .
  • X-ray crystallography : Resolves absolute stereochemistry for chiral centers (e.g., 5aR,9aR configuration) .

Q. What computational methods predict target engagement and selectivity?

Advanced Research Focus

  • Molecular docking : Prioritizes targets like DNA intercalation sites or kinase domains. For example, pyrido[2,3-g]quinazolines show affinity for topoisomerase II in silico .
  • MD Simulations : Assess binding stability (≥50 ns trajectories) to differentiate selective vs. off-target interactions .
    Validation : Correlate docking scores with experimental IC₅₀ values for lead optimization .

Q. How can regioselectivity challenges in heterocyclic functionalization be addressed?

Advanced Research Focus

  • Directing Groups : Use methylsulfanyl or acetyl groups at position 4 to steer reactivity toward pyrido[2,3-d]pyrimidin-5-ones vs. -7-ones .
  • Solvent Effects : Protic solvents (e.g., acetic acid) favor cyclization, while aprotic solvents (e.g., DMF) promote alkylation .

Properties

CAS No.

98524-57-3

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine

InChI

InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1

InChI Key

TUFADSGTJUOBEH-ZWNOBZJWSA-N

SMILES

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N

Canonical SMILES

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY-175877;  LY175877;  LY 175877

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-
Reactant of Route 2
Reactant of Route 2
Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-
Reactant of Route 3
Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-
Reactant of Route 4
Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-
Reactant of Route 5
Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-
Reactant of Route 6
Reactant of Route 6
Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.